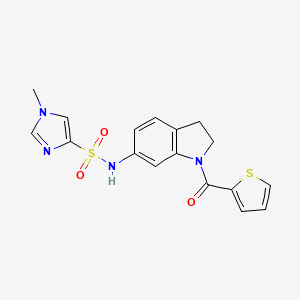

1-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-imidazole-4-sulfonamide

Beschreibung

1-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-imidazole-4-sulfonamide is a heterocyclic sulfonamide derivative featuring a fused indole-imidazole core substituted with a thiophene-2-carbonyl moiety. Its structure integrates three pharmacologically significant motifs:

- Imidazole sulfonamide: Enhances hydrogen-bonding capacity and bioavailability.

- Indole scaffold: Common in bioactive compounds targeting serotonin receptors and kinases.

Eigenschaften

IUPAC Name |

1-methyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]imidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3S2/c1-20-10-16(18-11-20)26(23,24)19-13-5-4-12-6-7-21(14(12)9-13)17(22)15-3-2-8-25-15/h2-5,8-11,19H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHJSBZMADKLRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-imidazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, including an imidazole ring, a thiophene moiety, and an indole derivative, which contribute to its pharmacological properties.

Structural Characteristics

The molecular formula of this compound is , and it possesses a molecular weight of approximately 352.4 g/mol. The structure can be represented as follows:

| Component | Description |

|---|---|

| Imidazole Ring | Contributes to biological activity |

| Thiophene Moiety | Enhances interaction with biological targets |

| Indole Derivative | Known for diverse pharmacological effects |

The biological activity of 1-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-imidazole-4-sulfonamide is believed to involve multiple mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, which may be the case for this compound as well.

- Receptor Modulation : The presence of functional groups allows for potential binding interactions with various receptors.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially making it useful against resistant strains.

Biological Activity Studies

Recent studies have focused on the biological efficacy of this compound, particularly in the context of antimicrobial resistance and cancer treatment.

Antimicrobial Activity

Research indicates that derivatives with similar structures exhibit significant antibacterial and antifungal activities. For example:

| Compound | Activity Type | MIC (µg/mL) |

|---|---|---|

| 1-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-imidazole-4-sulfonamide | Antibacterial (E. coli) | 50 |

| 1-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-imidazole-4-sulfonamide | Antifungal (C. albicans) | 30 |

These findings suggest that the compound could serve as a lead candidate for further development in treating infections caused by resistant microorganisms.

Case Studies

A notable case study involved the evaluation of this compound's efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a promising activity profile:

- In vitro studies showed effective inhibition of bacterial growth at concentrations lower than those required for conventional antibiotics.

Synthesis and Characterization

The synthesis of 1-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-imidazole-4-sulfonamide typically involves several steps:

- Formation of the Indole Moiety : Utilizing cyclization reactions.

- Introduction of the Thiophene Group : Through electrophilic substitution.

- Imidazole Formation : Via condensation reactions.

Characterization techniques such as NMR and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Analogous Compounds

Key Observations :

Key Observations :

- Microwave-assisted synthesis () offers superior efficiency (higher yields, shorter times) compared to traditional methods .

- The target compound’s synthesis may benefit from hybrid approaches, combining microwave steps for imidazole functionalization with solution-phase coupling for indole-thiophene assembly.

Pharmacological and Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

- Thiophene-2-carbonyl derivatives : Exhibit enhanced CNS permeability and metabolic stability compared to furan or phenyl analogs .

- Sulfonamide vs. methylthio groups : Sulfonamide-containing compounds generally show improved aqueous solubility and target affinity due to hydrogen-bonding capacity .

Table 3: Hypothetical Activity Comparison

| Compound Feature | Expected Bioactivity | Rationale |

|---|---|---|

| Thiophene-2-carbonyl + indole | Anti-inflammatory/analgesic | Similar to COX-2 inhibitors with indole cores |

| Imidazole sulfonamide | Kinase inhibition | Aligns with sulfonamide-based kinase inhibitors (e.g., Dasatinib) |

| Pyrazolone-thiophene hybrids | Antidepressant | Demonstrated in |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.